molecular formula C8H5N3O3S2 B2699248 5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 307510-61-8

5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2699248
CAS No.: 307510-61-8
M. Wt: 255.27
InChI Key: CQEIDDDNARWBHT-UHFFFAOYSA-N
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Description

5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both thiazole and thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-nitrothiazole with thiophene-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of thiazole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

5-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S2/c12-7(10-8-9-3-4-15-8)5-1-2-6(16-5)11(13)14/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEIDDDNARWBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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